Dihydroalprenolol

Beschreibung

Eigenschaften

IUPAC Name |

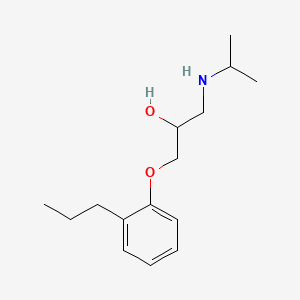

1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHCMYZFGCOCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1OCC(CNC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866788 | |

| Record name | 1-[(Propan-2-yl)amino]-3-(2-propylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60106-89-0 | |

| Record name | 1-[(1-Methylethyl)amino]-3-(2-propylphenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60106-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroalprenolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060106890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(Propan-2-yl)amino]-3-(2-propylphenoxy)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROALPRENOLOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZT5710I4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Key Steps and Conditions

-

Substrate Preparation : Alprenolol is purified to ensure reactivity.

-

Catalytic Reduction : Alprenolol reacts with tritium gas in the presence of a catalyst (e.g., palladium) under controlled pressure and temperature. The double bond is saturated, and tritium is exchanged into the benzylic position.

-

Purification : Unreacted reagents and byproducts are removed. Hydrogenation/deuteration experiments confirm the absence of aromatic ring exchange.

Advantages and Applications

-

High Specific Activity : Yields (-)-[3H]this compound with specific activities of 90–120 Ci/mmol, ideal for receptor binding assays.

-

Preserved Bioactivity : The saturated product retains biological activity identical to non-tritiated alprenolol, confirmed by adenylate cyclase inhibition studies.

Dextran Conjugation via Mercaptan Linkers

This compound is conjugated to dextran to create macromolecular ligands for receptor studies. Three conjugation strategies are employed: short-arm (SA) , medium-arm (MA) , and long-arm (LA) linkers.

SA-Dextran Conjugation

-

Dextran Modification : Epichlorohydrin introduces epoxy groups.

-

Thiosulfate Conversion : Epoxy groups react with sodium thiosulfate to form Bunte salts.

-

Reduction to Mercaptan : Dithiothreitol reduces thiosulfate esters to mercaptan groups.

-

Alprenolol Coupling : Mercaptan-dextran reacts with alprenolol using potassium persulfate and sodium borohydride, forming thioether bonds.

MA and LA Conjugation

Applications

-

Receptor Binding : Conjugates enable studies of receptor oligomerization and desensitization without steric hindrance.

-

Pharmacological Profiling : SA-dextran conjugates maintain β2-adrenergic specificity, validated by competition assays.

Propyl Group Tritiation

Post-synthesis tritiation targets the ring propyl group, enabling site-specific radiolabeling.

Methodology

-

Targeted Tritiation : this compound undergoes catalytic substitution or nucleophilic aromatic substitution to introduce tritium at the propyl position.

-

Purification : Chromatographic techniques isolate the tritiated product.

Key Properties

Applications

Comparative Analysis of Preparation Methods

Table 1: Method Comparison

Challenges and Considerations

-

Stereochemical Integrity : Catalytic hydrogenation must avoid epimerization to maintain β-adrenergic specificity.

-

Conjugation Efficiency : Dextran modifications require precise control over linker length to prevent steric hindrance.

-

Radiolabel Stability : Tritium-labeled compounds demand strict storage (-20°C) to prevent isotopic decay .

Analyse Chemischer Reaktionen

Types of Reactions: Dihydroalprenolol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides (Cl-, Br-) or other nucleophilic reagents.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: More saturated derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

Dihydroalprenolol serves as a ligand in beta-adrenoceptor binding assays. These assays are crucial for studying the binding characteristics and dynamics of beta-adrenergic receptors, which are involved in numerous physiological processes.

Biology

In biological research, this compound is employed to label beta-adrenergic receptors across various tissues. This application enhances the understanding of receptor distribution and density, facilitating studies on receptor-mediated signaling pathways.

Medicine

Research involving this compound has significantly contributed to the understanding of cardiovascular diseases. It aids in elucidating the role of beta-adrenergic receptors in conditions such as hypertension and heart failure. For instance, studies have shown its binding affinity in human brain tissues and its implications in mood disorders like major depression .

Industry

This compound is instrumental in the development of new beta-blocker drugs and therapeutic agents. Its unique properties make it a valuable candidate for drug discovery and formulation.

Binding Studies

In a notable study conducted on rat brain membranes, this compound was shown to bind with high affinity to beta-adrenergic receptor sites. This research paved the way for further investigations into receptor dynamics and drug interactions .

Cardiovascular Research

Another significant study utilized this compound to explore the relationship between polyamine-modifying drugs and cardiotonic effects in isolated rat hearts. The findings indicated that this compound could enhance adenylyl cyclase activity, thereby influencing cardiac contractility .

Depression Models

Research involving olfactory bulbectomized rats demonstrated increased binding of this compound in specific brain regions associated with major depression, suggesting a potential link between beta-adrenergic signaling and mood regulation .

Wirkmechanismus

Dihydroalprenolol exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as epinephrine and norepinephrine. This binding inhibits the activation of adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in decreased heart rate and blood pressure .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

2.1. Receptor Subtype Specificity

- DHA vs. [3H]-Epinephrine: DHA binds to β2-ARs in calf cerebellum and rat lung membranes (KD ~1.2–1.3 nM), while [3H]-epinephrine shows lower affinity (KD = 11–24 nM) and prefers β2-ARs in these tissues. Agonists like isoproterenol are 30–60 times more potent at inhibiting [3H]-epinephrine binding than DHA, suggesting distinct ligand-receptor interaction mechanisms . Key Insight: DHA’s higher affinity and broader subtype applicability make it superior for equilibrium binding studies compared to epinephrine derivatives.

- DHA vs. CGP-12177: The hydrophilic ligand [3H]-CGP-12177 binds human adipocyte β-ARs with lower nonspecific binding (15% vs. 40–60% for DHA) and equivalent affinity (KD = 1.2 nM). However, DHA remains preferred for membrane fraction studies due to its lipophilicity, whereas CGP-12177 excels in intact cell assays .

2.2. Binding Kinetics and Density

- Diabetes and Receptor Upregulation: Diabetic rats exhibit a 92% increase in DHA binding sites (73.6 vs. 38.4 fmol/mg protein in controls), with unchanged dissociation constants (KD = 1.2 nM). This contrasts with alprenolol, which shows pathway-dependent binding kinetics in molecular dynamics simulations .

- Oxidative Stress Effects: Oxidation of β2-ARs by H2O2 increases DHA’s Bmax (maximum binding capacity) by 50% in HEK293 cells, a response absent in redox-deficient states.

2.3. Functional Correlations with Adenylate Cyclase

DHA binding strongly correlates with β-AR-mediated adenylate cyclase activation (r = 0.98). Chronic reserpine treatment increases DHA binding sites by 50% and cyclase activity by 43%, a response absent in α-adrenergic ligands like clonidine .

2.4. Structural and Environmental Sensitivity

- Disulfide Bonds: DHA binding is abolished by dithiothreitol (DTT), which reduces disulfide bonds critical for β1-AR integrity. This contrasts with alprenolol, which stabilizes receptor conformation during redox stress .

- pH Dependence: DHA binding affinity remains stable across pH 6.5–8.0, unlike isoproterenol, whose competition efficacy drops at lower pH .

Key Research Findings

Pathological Regulation: Diabetes upregulates cardiac DHA binding sites, reversible by aldose reductase inhibitors . Chronic β-blockade (e.g., propranolol) increases DHA receptor density, suggesting compensatory mechanisms .

Molecular Dynamics: DHA binds β1-AR via a cleft between ECL2 and TM5–7 in 82% of simulations, similar to alprenolol but distinct from propranolol’s pathway .

Oxidative Modulation :

- β2-AR sulfenation enhances DHA accessibility, a feature absent in palmitoylation-deficient mutants (C341A) .

Biologische Aktivität

Dihydroalprenolol (DHA) is a hydrogenated derivative of alprenolol, primarily recognized for its role as a selective beta-adrenergic antagonist. This compound has garnered significant interest in pharmacological research due to its binding characteristics and biological activity across various receptor sites. This article delves into the biological activity of DHA, exploring its physicochemical properties, binding affinities, and implications in therapeutic applications.

This compound possesses several notable physicochemical characteristics:

- XLogP3 Value : 3.4, indicating moderate lipophilicity.

- Hydrogen Bond Donors : 2

- Hydrogen Bond Acceptors : 3

- Surface Area : 41.5 Ų

- Heavy Atoms : 18

These properties facilitate DHA's interaction with biological membranes and receptors, influencing its pharmacokinetic profile and receptor binding dynamics .

DHA is primarily known for its ability to bind to beta-adrenergic receptors (βARs), specifically β1 and β2 subtypes. Research has demonstrated that DHA binds with high affinity to these receptors, which are critical in mediating cardiovascular responses:

- Binding Characteristics :

- High-affinity site: KD = 0.53 nM, Bmax = 58 fmol/mg of protein

- Low-affinity site: KD = 110 nM, Bmax = 1100 fmol/mg of protein

This dual binding capability suggests that DHA can modulate receptor activity depending on the physiological context .

Table 1: Binding Affinities of this compound

| Receptor Type | Affinity (KD) | Capacity (Bmax) |

|---|---|---|

| High-affinity β2 | 0.53 nM | 58 fmol/mg of protein |

| Low-affinity β2 | 110 nM | 1100 fmol/mg of protein |

Cardiovascular Effects

DHA's antagonistic action on βARs has significant implications for cardiovascular health. It has been shown to influence heart rate and myocardial contractility through its effects on adenylyl cyclase activity:

- In isolated male Wistar rat atria, DHA binding resulted in increased intracellular cAMP levels, leading to positive inotropic effects . This mechanism underlines its potential therapeutic use in managing conditions like hypertension and arrhythmias.

Neurological Studies

Research involving animal models has indicated that DHA may play a role in neuropsychiatric conditions. For instance, studies have observed altered binding in specific brain regions associated with depression:

- In olfactory bulbectomized rats, a model for major depression, there was a notable increase in DHA binding in the pons (30%) and hippocampus (15%) compared to controls . This suggests a potential link between beta-adrenergic signaling and mood regulation.

Case Study 1: Binding Characteristics in Multiple Sclerosis

A study investigated the absence of β2 adrenergic receptors on astrocytes within multiple sclerosis (MS) white matter using DHA as a radiolabeled ligand. The findings indicated that alterations in receptor expression could contribute to the pathophysiology of MS .

Case Study 2: Influence of Thyroid Hormones

Another study assessed how thyroid hormone levels affected βAR concentrations using DHA. Results showed that hypothyroidism increased receptor concentrations by 60%, while hyperthyroidism decreased them by about 20%. These findings underscore the dynamic interplay between endocrine factors and adrenergic signaling .

Q & A

Q. How is Scatchard analysis applied to determine β-adrenergic receptor (β-AR) binding parameters for Dihydroalprenolol?

Scatchard analysis is used to calculate the dissociation constant (Kd) and maximum binding capacity (Bmax) for this compound-β-AR interactions. This involves plotting bound/free ligand ratios against bound ligand concentrations to derive linear relationships. For example, Kd values of 0.44–0.49 nmol/L and Bmax values of 21.6–41.2 fmol/10⁷ cells were reported in studies comparing trained vs. untrained subjects . Non-specific binding must be subtracted using competitive ligands like alprenolol to ensure specificity .

Q. What experimental conditions optimize this compound binding specificity in intact cell assays?

To minimize non-specific binding, incubations should include chloroquine (1.29 mg) to block lysosomal uptake and EDTA (18.5 mg) to chelate divalent cations that interfere with receptor-ligand interactions. Autologous plasma is recommended for reincubating leukocytes to maintain physiological relevance. Specific binding ranges from 85% (at 0.1 nmol/L this compound) to 51% (at 2.0 nmol/L) under these conditions .

Q. How is β-AR density quantified using radiolabeled this compound in polymorphonuclear leukocytes (PMNs)?

β-AR density is calculated as Bmax (fmol/10⁷ cells) multiplied by Avogadro’s number and adjusted for cell count. Untrained subjects show ~1,300 receptors/cell, while endurance-trained subjects exhibit ~2,500 receptors/cell due to β-AR upregulation . This method requires equilibrium binding assays (15–30 min at 30°C) and validation via displacement studies with excess unlabeled ligand .

Advanced Research Questions

Q. How does endurance training influence β-AR sensitivity and this compound binding dynamics?

Endurance training increases β-AR density (e.g., 2500 vs. 1300 receptors/cell in trained vs. untrained PMNs) and enhances cellular responsiveness to catecholamines. This upregulation correlates with higher Bmax values (41.2 vs. 21.6 fmol/10⁷ cells) and slightly elevated Kd (0.49 vs. 0.44 nmol/L), suggesting receptor proliferation without significant affinity loss . Training-induced changes are measurable via Scatchard analysis and functional assays (e.g., cAMP production) .

Q. What methodological challenges arise in distinguishing specific vs. non-specific this compound binding in membrane preparations?

Non-specific binding increases at high ligand concentrations (>5 nmol/L) due to hydrophobic interactions with lipid membranes. To mitigate this, researchers must:

Q. How do transmembrane ion gradients affect this compound binding to β-ARs in live cells?

Sodium chloride concentration modulates binding affinity: At 0.1 nmol/L this compound, binding efficiency peaks at 85% in low NaCl, but drops to 51% at 2.0 nmol/L due to ionic interference with ligand-receptor docking. EDTA further enhances specificity by sequestering Ca²⁺/Mg²⁺, which stabilize non-productive receptor conformations .

Q. What discrepancies exist in β-AR density measurements across cell types, and how can they be resolved?

this compound binding varies by cell type: Mouse hepatocytes show lower receptor densities than human PMNs or lymphocytes (1,500–1,700 receptors/cell). Discrepancies arise from differences in membrane composition, endogenous catecholamine levels, and cell isolation protocols. Standardizing cell purification methods (e.g., avoiding hemolysis) and using chloroquine to block internalization improves reproducibility .

Methodological Best Practices

- Binding Assay Design : Use [³H]-Dihydroalprenolol (10 nM) with 60 µg membrane protein and terminate reactions via rapid filtration over glass fiber filters .

- Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to distinguish high- and low-affinity binding sites in tissues with mixed β1/β2-AR populations .

- Cross-Validation : Compare autoradiography (e.g., rat brain sections) with functional assays (e.g., cAMP accumulation) to confirm receptor localization and activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.